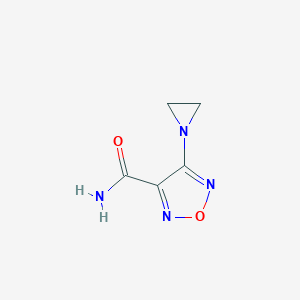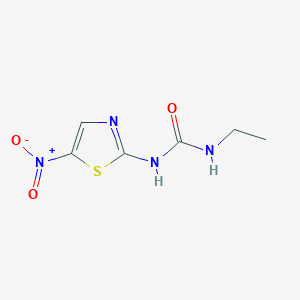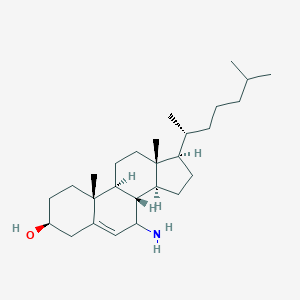
7-Aminocholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminocholesterol is a cholesterol derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Applications De Recherche Scientifique
Fungicidal Activities : Aminosterols, including 7-ACH, have potent fungicidal activity, making them attractive alternatives to traditional antifungals. 7-ACH's mechanism involves partially blocking Δ8-Δ7 isomerase and C-14 reductase. It also increases resistance to 7-ACH under hypoxic conditions, related to increased levels of the Rta1p protein in yeast (Kołaczkowska et al., 2012).
Inhibitor of Yeast Cell Growth : 7-ACH has been found to be a strong inhibitor of yeast cell growth, stronger than morpholine inhibitors. This is significant for its potential in combating yeast resistant strains, such as Saccharomyces cerevisiae (Kihel et al., 2002).
Endogenous Modulator in Humans : 7-Ketocholesterol (7-KC), closely related to 7-ACH, has been identified as an endogenous modulator that inhibits transactivation by the arylhydrocarbon receptor (AhR) in humans. This finding is important for understanding its role in cardiovascular diseases and other conditions influenced by AhR ligands (Savouret et al., 2001).
Oxysterol Cytotoxicity Mitigation : Overexpressing enzymes that target 7-KC, a cytotoxic oxysterol, can enhance cell viability and potentially mitigate its cytotoxic effects, suggesting therapeutic applications in age-related degenerative diseases (Mathieu et al., 2012).
Role in Cholesterol-Induced Endothelial Dysfunction : 7-Ketocholesterol plays a role in endothelial and vascular dysfunction in the context of cholesterol exposure, which is relevant for understanding the development of atherosclerotic lesions (Vicen et al., 2019).
Disease and Aging : 7-KC is associated with diseases and disabilities of aging, as well as several orphan diseases. It is the most common product of a reaction between cholesterol and oxygen radicals and shows cytotoxicity to cells, unlike cholesterol (Anderson et al., 2019).
Conversion from 7-Dehydrocholesterol : 7-Ketocholesterol can be formed from 7-dehydrocholesterol, catalyzed by cytochrome P450 7A1. This finding has implications for disorders like Smith-Lemli-Opitz syndrome, which involves defective cholesterol biosynthesis (Shinkyo et al., 2011).
Induction of Cell Apoptosis : 7-Ketocholesterol induces cell apoptosis and is associated with changes in calcium signaling and dephosphorylation of the proapoptotic protein BAD, suggesting a role in atherosclerosis (Berthier et al., 2004).
Oxysterol-Induced Apoptosis : 7-KC is involved in oxysterol-induced apoptosis in mouse fibroblasts, highlighting its role in atherosclerotic lesions. This apoptosis requires specific cellular pathways, suggesting potential therapeutic targets (Agrawal et al., 2002).
Propriétés
Numéro CAS |
156856-03-0 |
|---|---|
Nom du produit |
7-Aminocholesterol |
Formule moléculaire |
C27H47NO |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-7-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H47NO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(29)15-19(26)16-24(25)28/h16-18,20-25,29H,6-15,28H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 |
Clé InChI |
WLHQSAYHIOPMMJ-UOQFGJKXSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)N)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |
Synonymes |
7-Aminocholesterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



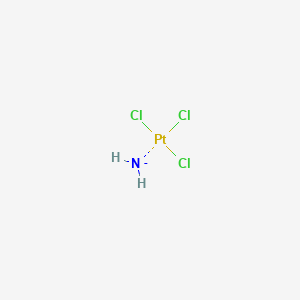
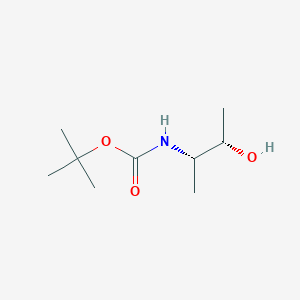

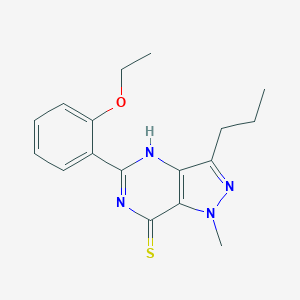
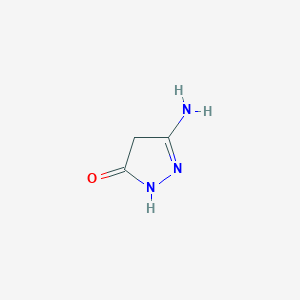
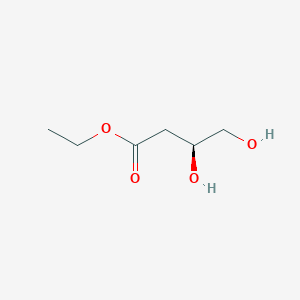

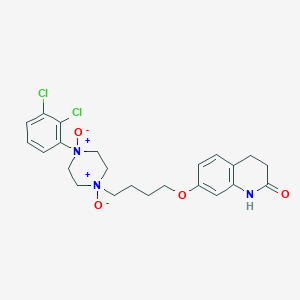
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
